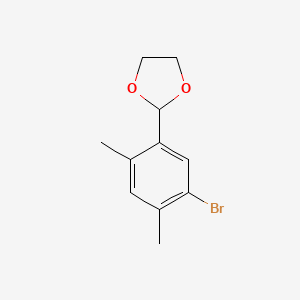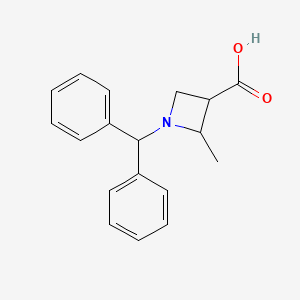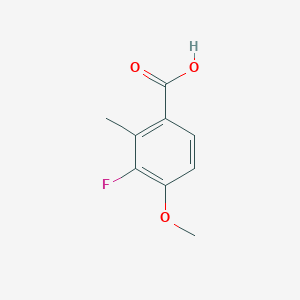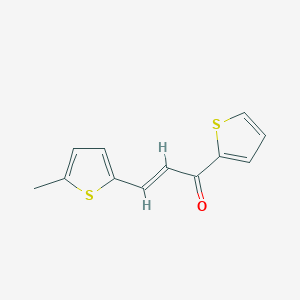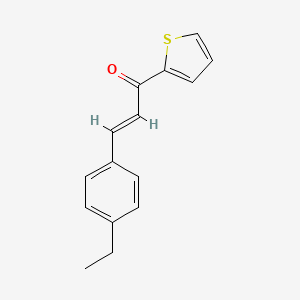
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, otherwise known as DMFMP, is an organic compound that has been studied extensively for its potential applications in scientific research. DMFMP is an aryl-substituted propenone and is a member of the class of compounds known as furanones. It has been used in the synthesis of various compounds and has been studied for its potential applications in drug design, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
DMFMP has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds, including those with potential pharmaceutical applications. It has also been studied for its potential applications in drug design, medicinal chemistry, and biochemistry. It has been used to study the structure-activity relationship of various compounds, as well as the effects of various substituents on the activity of the compounds.
Mecanismo De Acción
The mechanism of action of DMFMP is not fully understood. However, it is believed that it acts as a ligand for various enzymes and receptors, which allows it to interact with the target molecules. It is also believed to interact with DNA and RNA, which may affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMFMP are not well understood. However, it has been shown to have some effects on the activity of certain enzymes and receptors. It has also been shown to have some effects on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of DMFMP for lab experiments is its low cost and ease of synthesis. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, its lack of specificity makes it difficult to use in certain experiments, and its potential toxicity must be taken into consideration when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for DMFMP research. These include further studies into its mechanism of action, its effects on gene expression, and its potential applications in drug design and medicinal chemistry. Additionally, further research into its biochemical and physiological effects could lead to the development of more specific and effective compounds. Finally, further studies into its potential toxicity could lead to the development of safer compounds for use in lab experiments.
Métodos De Síntesis
DMFMP can be synthesized by a variety of methods. The most common method is the reaction of furfural with dimethoxyphenylmagnesium bromide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is followed by the addition of 5-methylfuran-2-yl bromide. This reaction yields a mixture of (2E)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one and (2Z)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in a ratio of 3:2.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-6-13(20-11)7-8-14(17)12-5-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYDXNFGNLRALO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

